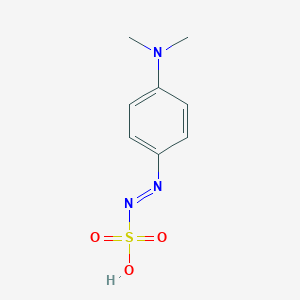
p-Dimethylaminodiazobenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Dimethylaminodiazobenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11N3O3S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Scientific Research Applications
1. Organic Synthesis
DMADBS serves as a key intermediate in organic synthesis, particularly in coupling reactions. Its diazonium group can participate in electrophilic substitution reactions, making it valuable for synthesizing azo dyes and other complex organic molecules.
| Application | Description |
|---|---|
| Azo Dye Production | Used to create vibrant dyes through azo coupling reactions. |
| Electrophilic Reactions | Acts as an electrophile in various organic transformations. |
Case Study: Azo Dye Synthesis
In a study published in the Journal of Organic Chemistry, DMADBS was utilized to synthesize a series of azo dyes, demonstrating its efficiency in producing compounds with high color strength and stability under light exposure. The researchers noted that the reaction conditions could be optimized to enhance yield and purity.
2. Genotoxicity Testing
DMADBS has been employed as a positive control in mutagenicity assays, particularly the Salmonella reverse mutation assay. This application is critical for assessing the potential genotoxic effects of new compounds.
| Test Type | Purpose |
|---|---|
| Salmonella Reverse Mutation Assay | To evaluate the mutagenic potential of chemicals. |
Case Study: Genotoxicity Assessment
Research conducted by scientists at the National Institute of Health highlighted the use of DMADBS in testing various pesticides for genotoxic effects. The study found that compounds tested alongside DMADBS exhibited varying levels of mutagenicity, establishing a benchmark for future assessments.
Agricultural Applications
1. Fungicide Development
DMADBS is explored for its antifungal properties, making it suitable for agricultural applications to protect crops from fungal infections.
| Application | Description |
|---|---|
| Crop Protection | Acts as an active ingredient in fungicides to inhibit fungal growth. |
Case Study: Efficacy Against Fungal Pathogens
A study published in Pesticide Science evaluated the effectiveness of DMADBS-based formulations against common agricultural fungal pathogens. Results indicated significant inhibition of fungal growth, suggesting its potential as a safe and effective fungicide.
Industrial Applications
1. Rubber Industry
In rubber manufacturing, DMADBS is used as a vulcanizing agent due to its ability to enhance cross-linking properties in rubber compounds.
| Application | Description |
|---|---|
| Vulcanization | Improves the mechanical properties and durability of rubber products. |
Case Study: Rubber Property Enhancement
Research from the Journal of Applied Polymer Science demonstrated that incorporating DMADBS into rubber formulations resulted in improved tensile strength and elasticity compared to traditional vulcanizing agents. This enhancement is attributed to the effective cross-linking facilitated by the compound.
特性
CAS番号 |
17668-91-6 |
|---|---|
分子式 |
C8H11N3O3S |
分子量 |
229.26 g/mol |
IUPAC名 |
[4-(dimethylamino)phenyl]iminosulfamic acid |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)8-5-3-7(4-6-8)9-10-15(12,13)14/h3-6H,1-2H3,(H,12,13,14) |
InChIキー |
FLTYACUMGDVPLP-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NS(=O)(=O)O |
Key on ui other cas no. |
150-70-9 |
関連するCAS |
140-56-7 (hydrochloride salt) |
同義語 |
dexon dexon (fungicide) dexon (fungicide), sodium salt fenaminosulf fenaminosulf free acid p-dimethylaminodiazobenzenesulfonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















